Home > Products > Screening Compounds P94487 > (R)-Apomorphine Foscarnet
(R)-Apomorphine Foscarnet -

(R)-Apomorphine Foscarnet

Catalog Number: EVT-1500963
CAS Number:
Molecular Formula: C₁₇H₁₇NO₂·CH₃O₅P
Molecular Weight: 267.3212601
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Apomorphine Foscarnet is a compound that combines the pharmacological properties of (R)-apomorphine, a non-ergoline dopamine D2 agonist, with foscarnet, an antiviral agent. This compound has potential applications in treating conditions such as Parkinson's disease and viral infections, particularly human immunodeficiency virus (HIV). The combination aims to leverage the dopaminergic effects of (R)-apomorphine while utilizing the antiviral properties of foscarnet, potentially enhancing therapeutic efficacy.

Source and Classification

(R)-Apomorphine is classified as a dopamine agonist and is primarily used in managing hypomobility associated with Parkinson's disease. Foscarnet is classified as a phosphonic acid derivative and is primarily used as an antiviral medication for treating cytomegalovirus retinitis and acyclovir-resistant herpes simplex virus infections. The synthesis of (R)-apomorphine foscarnet involves combining these two distinct pharmacological agents to create a prodrug that can enhance drug delivery and efficacy in target cells.

Synthesis Analysis

The synthesis of (R)-apomorphine foscarnet can be approached through various methods:

  1. Prodrug Formation: The creation of prodrugs typically involves modifying the parent drug to improve its pharmacokinetic properties. For (R)-apomorphine foscarnet, this may involve esterification or other chemical modifications to enhance solubility and membrane permeability.
  2. Chemical Pathways: Specific pathways for synthesizing (R)-apomorphine include the use of starting materials like 3,4-dihydroxyphenylalanine, which can be converted into apomorphine through a series of chemical reactions involving oxidation and cyclization. Foscarnet can be synthesized from phosphonic acid derivatives through nucleophilic substitution reactions.
  3. Technical Details: The synthesis may involve techniques such as high-performance liquid chromatography for purification and characterization, along with spectroscopic methods (NMR, MS) for structural confirmation.
Molecular Structure Analysis

The molecular structure of (R)-apomorphine foscarnet can be described as follows:

  • Chemical Formula: The combined structure retains the core features of both compounds, with specific functional groups contributing to its activity.
  • Molecular Weight: The molecular weight will be influenced by the specific modifications made during synthesis.
  • Structural Representation: The structure can be represented using various chemical notation systems such as SMILES or InChI identifiers.
Chemical Reactions Analysis

The chemical reactions involved in the formation of (R)-apomorphine foscarnet include:

  1. Esterification Reactions: These reactions involve the formation of ester bonds between the hydroxyl groups of (R)-apomorphine and the phosphonic acid moiety from foscarnet.
  2. Hydrolysis Reactions: Once administered, the prodrug may undergo hydrolysis to release active (R)-apomorphine and foscarnet at the target site.
  3. Mechanistic Pathways: Understanding these reactions is crucial for predicting bioavailability and therapeutic outcomes.
Mechanism of Action

The mechanism of action for (R)-apomorphine foscarnet involves several processes:

  1. Dopamine Agonism: As a dopamine D2 agonist, (R)-apomorphine stimulates dopamine receptors in the brain, which can help alleviate symptoms of Parkinson's disease by restoring dopaminergic activity.
  2. Antiviral Activity: Foscarnet inhibits viral DNA polymerase, thus preventing viral replication. This dual action may provide synergistic effects in conditions where both dopaminergic support and antiviral activity are beneficial.
  3. Cellular Uptake Mechanism: The designed prodrug may enhance cellular uptake through lipophilic carriers that facilitate diffusion across cell membranes, allowing for more effective intracellular delivery.
Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-apomorphine foscarnet include:

  • Solubility: Enhanced solubility compared to parent compounds due to modifications made during synthesis.
  • Stability: Stability under physiological conditions is crucial for ensuring therapeutic effectiveness.
  • Chemical Stability Data: Data on degradation products and their potential effects on safety and efficacy would be necessary for comprehensive analysis.
Applications

(R)-Apomorphine foscarnet has several potential scientific uses:

  1. Parkinson's Disease Treatment: It could serve as a novel treatment option for managing hypomobility in patients with Parkinson's disease.
  2. Antiviral Therapy: Its application in treating viral infections, particularly those resistant to standard antiviral therapies, presents a significant area for research.
  3. Combination Therapies: The compound could be explored in combination therapies where both dopaminergic support and antiviral action are needed, potentially improving patient outcomes in co-morbid conditions.
Introduction to (R)-Apomorphine Foscarnet

Historical Development of Dual-Action Pharmacological Agents

The conceptual foundation for dual-action agents like (R)-Apomorphine Foscarnet arises from historical efforts to address complex disease pathologies through polypharmacology. Apomorphine, first synthesized in 1845 by Arppe via morphine acidification [1], was empirically used in ancient Egyptian and Mesoamerican rituals involving Nymphaea caerulea and Nymphaea ampla, plants containing apomorphine-like aporphine alkaloids [1]. By 1870, clinicians observed its effects on choreic movements, and in 1951, Anderson documented its utility in paralysis agitans (Parkinson's disease) [1] [10]. Parallelly, foscarnet (phosphonoformate) emerged in 1991 as an antiviral targeting DNA polymerases of herpesviruses and drug-resistant cytomegalovirus [8]. The convergence of these trajectories reflects a paradigm shift toward multitarget therapeutics, where molecular hybrids aim to simultaneously modulate neurological and antiviral pathways.

Table 1: Historical Milestones in Dual-Action Drug Development

YearCompoundKey Discovery
1845ApomorphineSynthesis from morphine + sulfuric acid [1]
1869ApomorphineIdentification of emetic and sedative properties [1]
1984ApomorphineDemonstrated reversal of Parkinsonian "off" episodes [1]
1991FoscarnetFDA approval for CMV retinitis [8]
2020s(R)-Apomorphine FoscarnetProdrug design to merge dopaminergic/antiviral actions [2] [9]

Structural and Functional Basis of (R)-Apomorphine and Foscarnet

(R)-Apomorphine features a rigid aporphine scaffold with a chiral center at C-6a (R-configuration), essential for dopaminergic activity. Its structure includes:

  • A phenolic moiety at C-10/C-11 enabling radical scavenging and iron chelation [10]
  • An N-methyl-piperidine ring facilitating D₂ receptor binding (Kᵢ = 52 nM) [10]

Foscarnet (phosphonomethanoic acid) is a pyrophosphate mimetic with a planar phosphonocarboxylate group. Key features include:

  • Selective inhibition of viral DNA polymerases via binding to the pyrophosphate site [3] [8]
  • Negligible hepatic metabolism due to high hydrophilicity [3]

The hybrid (R)-Apomorphine Foscarnet (C₁₇H₁₇NO₂•CH₃O₅P, MW 393.33 g/mol) conjugates both pharmacophores via an ester linkage [2]. This design exploits apomorphine's lipophilicity for CNS penetration and foscarnet's polarity for antiviral action, creating an amphiphilic prodrug.

Table 2: Structural and Functional Properties

Parameter(R)-ApomorphineFoscarnet(R)-Apomorphine Foscarnet
Molecular FormulaC₁₇H₁₇NO₂CH₃O₅PC₁₇H₁₇NO₂•CH₃O₅P
Key Functional GroupsCatechol, tertiary aminePhosphonocarboxylateEster-linked conjugates
Primary TargetsD₁/D₂ dopamine receptorsViral DNA polymerasesDual-target engagement
SolubilityLow (log P ~1.9)High (hydrophilic)Moderate (amphiphilic) [9]

Rationale for Prodrug Design in Neurological and Antiviral Therapeutics

The prodrug strategy for (R)-Apomorphine Foscarnet addresses three core challenges:

  • Bioavailability Optimization:Apomorphine undergoes extensive first-pass metabolism (oral bioavailability <2%) and rapid glucuronidation [4] [10]. Foscarnet exhibits poor oral absorption due to high polarity [3] [8]. Esterification shields apomorphine's phenolic groups and masks foscarnet's phosphonate, enhancing membrane permeability [9].

  • CNS Delivery and Antiviral Synergy:Neurological infections (e.g., HIV-associated Parkinsonism) require simultaneous dopamine agonism and antiviral action. The prodrug's lipophilicity facilitates blood-brain barrier traversal, where enzymatic cleavage releases both moieties:

  • Apomorphine activates striatal D₂ receptors to alleviate hypomobility [4] [10]
  • Foscarnet inhibits viral polymerases in CNS reservoirs [3] [8]
  • Overcoming Resistance:Foscarnet bypasses activation by viral kinases (unlike ganciclovir), retaining efficacy against thymidine kinase-deficient herpesviruses [8]. Combining it with apomorphine's arrestin-biased signaling may reduce dyskinesia risks associated with G-protein-biased agonists [5].

Table 3: Prodrug Design Objectives

ChallengeProdrug SolutionMechanistic Outcome
Low oral bioavailabilityEsterification reduces polarityEnhanced intestinal absorption [9]
Rapid metabolism of apomorphineProtected catechol groupsSustained dopaminergic stimulation [4]
Renal clearance of foscarnetLipophilic carrier delays excretionProlonged antiviral exposure [3]
Separate dosing regimensSingle chemical entitySynchronized pharmacokinetic profiles

This rational design exemplifies modern prodrug approaches, where ≈12% of FDA-approved small molecules (2008–2018) utilized such strategies to overcome physicochemical barriers [9].

Properties

Product Name

(R)-Apomorphine Foscarnet

Molecular Formula

C₁₇H₁₇NO₂·CH₃O₅P

Molecular Weight

267.3212601

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.